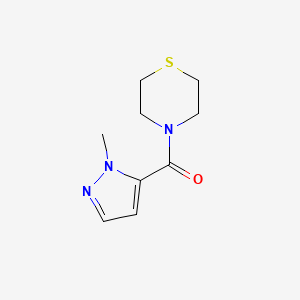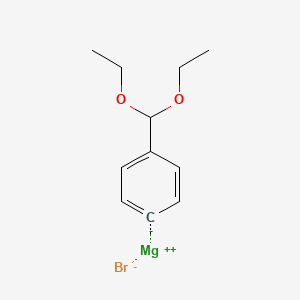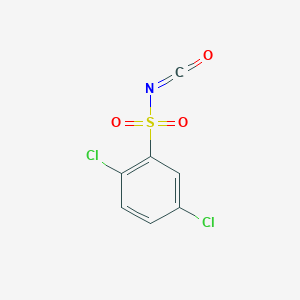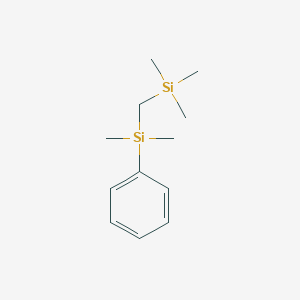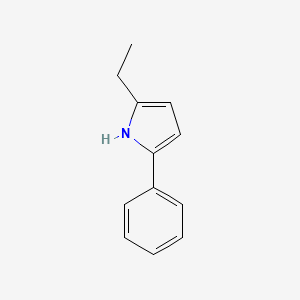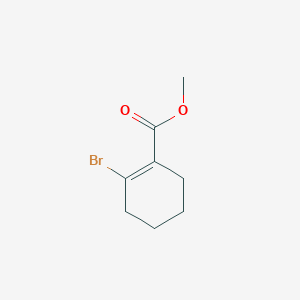
Methyl 2-bromo-1-cyclohexenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-1-cyclohexenecarboxylate is an organic compound with the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol . It is a brominated derivative of cyclohexene carboxylate and is used in various chemical reactions and research applications.
Preparation Methods
Methyl 2-bromo-1-cyclohexenecarboxylate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 1-cyclohexenecarboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in the presence of a solvent such as carbon tetrachloride or chloroform, and the reaction conditions may include refluxing the mixture to ensure complete bromination.
Chemical Reactions Analysis
Methyl 2-bromo-1-cyclohexenecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding cyclohexene derivative.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2-bromo-1-cyclohexenecarboxylate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of new drugs and therapeutic agents due to its reactivity and ability to form diverse chemical structures.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of methyl 2-bromo-1-cyclohexenecarboxylate involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds . The compound’s reactivity is influenced by the presence of the cyclohexene ring, which can stabilize intermediates and transition states during chemical reactions .
Comparison with Similar Compounds
Methyl 2-bromo-1-cyclohexenecarboxylate can be compared with other brominated cyclohexene derivatives, such as methyl 1-bromocyclohexanecarboxylate and methyl 3-bromo-1-cyclohexenecarboxylate . These compounds share similar reactivity patterns but differ in the position of the bromine atom on the cyclohexene ring. The unique position of the bromine atom in this compound allows for specific reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
methyl 2-bromocyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGNIFAADXLTAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCCC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
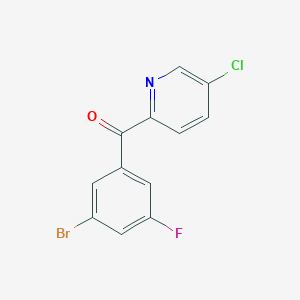
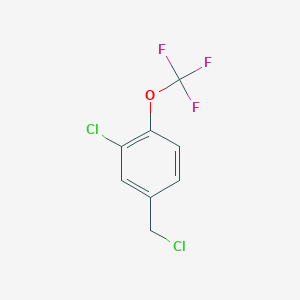
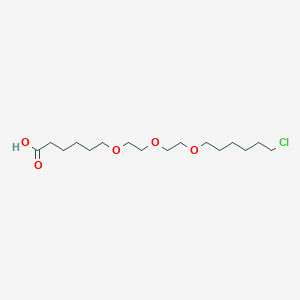
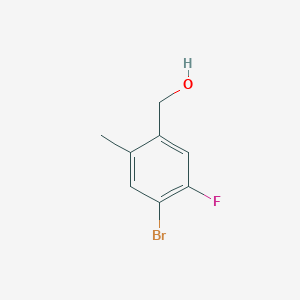

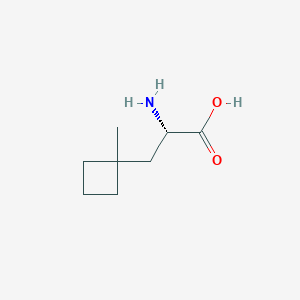
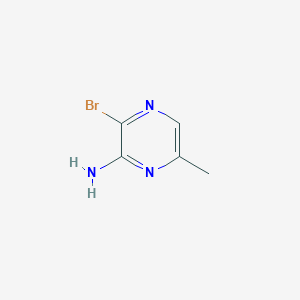
![(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B6306916.png)
